IFosfamide impurity B

Beschreibung

Eigenschaften

IUPAC Name |

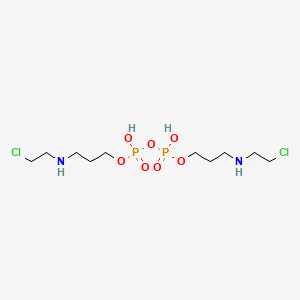

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHIKWVFLYAVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241482-18-8 | |

| Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Ifosfamide Impurity B

Identity, Formation, and Analytical Control of the Diphosphate Dimer

Executive Summary

In the synthesis and stability profiling of Ifosfamide (an alkylating antineoplastic agent), Impurity B represents a critical quality attribute due to its complex structural nature and genotoxic potential.[1] Unlike common hydrolytic degradants (e.g., dechloro-species), the European Pharmacopoeia (Ph.[1] Eur.) defines Impurity B as a diphosphate dimer .[1]

This guide provides a rigorous technical analysis of Ifosfamide Impurity B (CAS 241482-18-8), detailing its chemical structure, hypothesized formation mechanism via pyrophosphate linkage, and a self-validating analytical strategy using HPLC-MS/MS.[1]

Part 1: Chemical Identity & Structural Analysis

Confusion often arises regarding "Impurity B" due to differing pharmacopoeial definitions for related nitrogen mustards.[1] For Ifosfamide, the authoritative definition follows the Ph. Eur. Reference Standard.

Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate CAS Number: 241482-18-8 Molecular Formula: C₁₀H₂₄Cl₂N₂O₇P₂ Molecular Weight: 417.16 g/mol [1][2][3][4][5]

Structural Characteristics

The molecule is a dimer consisting of two 3-[(2-chloroethyl)amino]propyl chains linked by a central pyrophosphate (P-O-P) bridge.[1]

-

Key Feature: The pyrophosphate linkage renders the molecule highly polar and acidic compared to the neutral parent drug, Ifosfamide.

-

Alkylating Potential: It retains the N-(2-chloroethyl) functionality, preserving the alkylating (and thus mutagenic) capability of the nitrogen mustard class.[1]

Table 1: Physicochemical Comparison

| Feature | Ifosfamide (API) | Impurity B (Ph. Eur.) |

| Structure Type | Cyclic oxazaphosphorine | Linear diphosphate dimer |

| Polarity (LogP) | ~0.86 (Lipophilic) | < 0 (Highly Hydrophilic/Ionic) |

| Acid/Base | Neutral | Acidic (Dihydrogen diphosphate) |

| Chromophore | Weak UV (200-210 nm) | Weak UV (End absorption only) |

Part 2: Formation Mechanism & Pathway[1]

The formation of Impurity B is distinct from the standard hydrolysis pathways that generate chloroethylamine or isophosphoramide mustard. It likely arises during the phosphorylation steps of synthesis or through condensation of phosphate intermediates.

Hypothesized Mechanism: Phosphoramide Condensation

The synthesis of Ifosfamide involves cyclization of amino-alcohol precursors with phosphorus oxychloride (

Figure 1: Divergent synthesis pathway showing the competitive dimerization leading to Impurity B versus the intended cyclization to Ifosfamide.

Part 3: Analytical Strategy (HPLC-MS)

Detecting Impurity B is challenging due to its high polarity (early elution on C18) and lack of strong UV absorbance. A standard reversed-phase method optimized for Ifosfamide will likely elute Impurity B in the void volume.[1]

Protocol: Ion-Pairing or HILIC Separation

To retain this polar diphosphate, we recommend HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC .[1]

Method A: HILIC-MS (Recommended for Sensitivity) [1]

-

Column: Amide or Zwitterionic HILIC column (e.g., BEH Amide, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

-

Mobile Phase B: Acetonitrile:Buffer (95:5).[1]

-

Gradient: 90% B to 50% B over 10 minutes (Retains polar species).[1]

-

Detection: MS/MS (ESI Negative mode preferred for phosphate moieties).[1]

Method B: Ion-Pairing RP-HPLC (QC Routine)

-

Column: C18 (End-capped, stable at low pH).[1]

-

Mobile Phase Additive: Octanesulfonic acid (OSA) or Tetrabutylammonium phosphate.[1]

-

Mechanism: The ion-pairing agent neutralizes the diphosphate charge, increasing retention on the lipophilic C18 stationary phase.[1]

Figure 2: Decision tree for selecting the appropriate chromatographic mode. Standard RP-HPLC is insufficient for the highly polar Impurity B.[1]

Part 4: Toxicology & Control Strategy

Genotoxicity Alert: As a nitrogen mustard analog with two alkylating arms (chloroethyl groups), Impurity B is structurally alerted for mutagenicity.[1] The Ph. Eur. and other regulatory bodies classify it as a substance that "May cause genetic defects" and "May cause cancer" .

Control Limits:

-

Threshold of Toxicological Concern (TTC): Unless specific safety data exists, mutagenic impurities are typically controlled to < 1.5 µ g/day intake.[1]

-

Specification: In the API, strictly control to NMT 0.15% (or lower based on dose) using the Ph. Eur. Reference Standard (Cat. Y0000657 or similar) for quantitation.[1]

References

-

European Pharmacopoeia (Ph.[1][4] Eur.) . Ifosfamide Monograph 0793. EDQM. Available at: [Link][1]

-

EDQM Reference Standards . This compound (CRS). Catalog No. Y0000657.[1] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ifosfamide. PubChem.[1] Available at: [Link][1]

-

Gilard, V., et al. (1994).[1] Determination of ifosfamide and its metabolites by HPLC. Journal of Chromatography B. (Contextual validation of Ifosfamide separation).

Sources

Technical Guide: Synthesis and Characterization of Ifosfamide Impurity B

This technical guide details the synthesis, formation mechanism, and characterization of Ifosfamide Impurity B (European Pharmacopoeia), chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .

Executive Summary & Chemical Identity

This compound is a critical process-related impurity arising from the dimerization of phosphorylated intermediates during the manufacturing of Ifosfamide. Structurally, it represents a pyrophosphate (diphosphate) bridge linking two acyclic amine precursors. Its presence indicates incomplete cyclization or moisture-induced hydrolysis of the reactive phosphorodichloridate species.

Chemical Profile

| Parameter | Detail |

| Common Name | This compound (EP) |

| Chemical Name | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| CAS Number | 241482-18-8 |

| Molecular Formula | C₁₀H₂₄Cl₂N₂O₇P₂ |

| Molecular Weight | 417.16 g/mol |

| Structure | Dimer of 3-(2-chloroethylamino)propyl phosphate linked by a P-O-P bond |

Retrosynthetic Analysis

To design a robust synthesis for the reference standard, we must deconstruct the molecule at its most unstable linkage: the pyrophosphate anhydride bond.

Strategic Disconnection:

-

Primary Disconnection: Cleavage of the central P-O-P anhydride bond yields two equivalents of 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate .

-

Secondary Disconnection: The phosphate ester bond connects the phosphorus core to the alcohol precursor, 3-[(2-chloroethyl)amino]propan-1-ol .

-

Precursor Origin: The amino-alcohol is a key intermediate in Ifosfamide synthesis, typically derived from 3-aminopropanol.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic breakdown of Impurity B into its phosphate monomer and amino-alcohol precursor.[1]

Synthesis Pathway (Reference Standard Preparation)

This protocol describes the intentional synthesis of Impurity B for use as a qualified reference standard. The synthesis exploits the controlled dehydration of the phosphate monoester.

Phase 1: Synthesis of Precursor (3-[(2-chloroethyl)amino]propan-1-ol)

Note: This amine must be handled as a potential alkylating agent.

-

Reagents: 3-Aminopropanol, Chloroacetyl chloride, Borane-THF complex (or LiAlH4).

-

Acylation: React 3-aminopropanol with chloroacetyl chloride at -5°C in dichloromethane (DCM) with triethylamine (TEA) to form N-(3-hydroxypropyl)-2-chloroacetamide .

-

Reduction: Reduce the amide using Borane-THF complex at 0°C to yield 3-[(2-chloroethyl)amino]propan-1-ol .

-

Purification: Acid-base extraction followed by vacuum distillation.

Phase 2: Phosphorylation and Dimerization

This step converts the alcohol to the pyrophosphate dimer.

Protocol:

-

Activation: Dissolve 3-[(2-chloroethyl)amino]propan-1-ol (1.0 eq) in dry DCM. Add TEA (2.0 eq) to scavenge HCl.

-

Phosphorylation: Add POCl₃ (0.5 eq) dropwise at -10°C. Critical: The stoichiometry of 0.5 eq POCl₃ per alcohol promotes the formation of the bridged species, although POCl₃ typically favors tris-substitution. To specifically target the pyrophosphate, a controlled hydrolysis method is preferred:

-

Alternative (High Purity): React the alcohol with Pyrophosphoryl chloride (P₂O₃Cl₄) at -20°C. This directly installs the P-O-P framework.

-

-

Hydrolysis: Quench the reaction mixture with buffered water (pH 7) to hydrolyze the remaining P-Cl bonds to P-OH.

-

Isolation: The product is highly polar. Evaporate the organic solvent and purify the residue using Preparative HPLC (C18 column, Phosphate buffer/Methanol gradient).

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis from 3-aminopropanol to this compound.

Formation Mechanism in Manufacturing

Understanding how Impurity B forms during Ifosfamide production is essential for control strategy (QbD).

The Mechanism:

-

Normal Process: Ifosfamide is formed by reacting N-(2-chloroethyl)-3-aminopropanol with POCl₃ to form a cyclic phosphorodichloridate, which is then closed with ammonia or an amine source.

-

Deviant Pathway (Impurity B Formation):

-

Trigger: Presence of trace moisture or incorrect stoichiometry (excess alcohol).

-

Step A: The cyclic intermediate fails to close or the acyclic dichloridate intermediate is hydrolyzed by water to a Phosphoro(mono)chloridate .

-

Step B: This reactive species attacks a free phosphate or another phosphorylated alcohol molecule.

-

Result: Formation of a P-O-P anhydride bond (Pyrophosphate) instead of the P-N ring closure.

-

Control Strategy:

-

Moisture Control: Maintain anhydrous conditions (<0.1% water) in the phosphorylation reactor.

-

Stoichiometry: Ensure precise equivalents of POCl₃ to prevent dimerization.

-

Temperature: Maintain low temperatures (-10°C to 0°C) to suppress side reactions.

Analytical Characterization

To validate the identity of the synthesized Impurity B, the following analytical profile is expected.

| Technique | Expected Signal / Characteristic |

| HPLC-UV | Retention time (RT) distinct from Ifosfamide (typically more polar, elutes earlier on C18). Detection at 210-220 nm (weak chromophore). |

| MS (ESI) | [M+H]⁺ = 417.05 m/z .[2] Characteristic isotope pattern for two Chlorine atoms (9:6:1 ratio for M, M+2, M+4). |

| ³¹P NMR | δ -10 to -12 ppm (broad doublet or singlet). The pyrophosphate signal is upfield relative to the cyclic phosphoramidate of Ifosfamide. |

| ¹H NMR | Signals for the propyl chain (multiplets at ~1.8, 3.1, 4.1 ppm) and the chloroethyl group (triplets at ~3.0, 3.6 ppm). Absence of ring protons. |

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound Reference Standard Safety Data Sheet. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44319741, Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate. Available at: [Link]

-

Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents.Method of synthesizing ifosfamide (CN101058589A).

Sources

Technical Monograph: Ifosfamide Impurity B (CAS 241482-18-8)

[1][2][3][4][5]

Executive Summary

In the high-stakes domain of alkylating antineoplastic agent development, the purity profile of Ifosfamide is critical for both safety and efficacy. Among its impurities, Ifosfamide Impurity B (CAS 241482-18-8) represents a significant process-related compound defined by the European Pharmacopoeia (EP).

This guide provides a comprehensive technical analysis of Impurity B, elucidating its chemical structure, mechanistic origin, and rigorous detection methodologies. Unlike simple degradation products, Impurity B is a diphosphate dimer, necessitating specialized analytical strategies due to its polarity and lack of strong chromophores.

Chemical Identity and Physicochemical Properties[1][6]

This compound is chemically distinct from the parent oxazaphosphorine ring structure. It is an acyclic dimer characterized by a pyrophosphate (diphosphate) linkage connecting two amino-propyl chains.

Nomenclature and Identifiers[7]

| Parameter | Detail |

| Common Name | This compound (EP Standard) |

| CAS Number | 241482-18-8 |

| Chemical Name | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| Molecular Formula | C₁₀H₂₄Cl₂N₂O₇P₂ |

| Molecular Weight | 417.16 g/mol |

| Structural Class | Organophosphate Dimer / Alkylating Agent Impurity |

| Appearance | White to off-white powder or hygroscopic solid |

Structural Analysis

Unlike Ifosfamide, which contains a cyclic 1,3,2-oxazaphosphorine ring, Impurity B is an open-chain pyrophosphate. This structural difference significantly alters its solubility profile (highly polar) and retention behavior in Reversed-Phase HPLC (RP-HPLC).

Mechanistic Formation Pathway

Understanding the origin of Impurity B is essential for process control. It is primarily a Process-Related Impurity rather than a degradation product of the final drug substance.

Synthesis Context

Ifosfamide is typically synthesized by reacting 3-(2-chloroethylamino)propan-1-ol with phosphorus oxychloride (POCl₃). Impurity B arises from the condensation of phosphorylated intermediates, likely favored under conditions of excess phosphorylating agent or improper quenching.

Pathway Diagram

The following diagram illustrates the divergence between the desired cyclization pathway and the side-reaction leading to Impurity B.

Figure 1: Mechanistic divergence in Ifosfamide synthesis leading to Impurity B formation via pyrophosphate linkage.

Analytical Methodologies

Detecting Impurity B requires robust chromatography due to its high polarity and weak UV absorbance. Standard C18 methods often result in poor retention (elution near the void volume) unless ion-pairing or high-aqueous phases are used.

Validated HPLC Protocol

The following protocol is synthesized from pharmacopoeial standards and literature for optimal separation.

System Suitability Requirements:

-

Resolution (Rs): > 2.0 between Impurity B and Ifosfamide.

-

Tailing Factor: < 1.5 (Critical due to amine interaction with silanols).

| Parameter | Specification |

| Column | C18 End-capped (e.g., Symmetry C18 or Spherisorb ODS), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (10-20 mM), pH 3.0 (Suppresses silanol activity) |

| Mobile Phase B | Acetonitrile (ACN) |

| Elution Mode | Gradient or Isocratic (e.g., 70:30 Buffer:ACN) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 195-200 nm (Impurity B lacks aromatic rings) |

| Injection Vol | 20 µL |

| Column Temp | 25°C - 30°C |

Mass Spectrometry Identification

For definitive identification during R&D, LC-MS/MS is required.

-

Ionization: ESI Positive Mode (Protonation of amine groups).

-

Key Ions:

-

[M+H]⁺: m/z ~417.2

-

Fragment: m/z ~261 (Cleavage of P-O-P bond yielding monomeric phosphate species).

-

Experimental Workflow: Impurity Isolation & Profiling

This workflow ensures data integrity when characterizing Impurity B in a drug substance batch.

Figure 2: Step-by-step analytical workflow for the detection and confirmation of this compound.

Regulatory & Toxicological Assessment

ICH Q3A/B Compliance

As a structural analog of nitrogen mustards, Impurity B possesses alkylating potential.

-

Classification: Potentially Genotoxic Impurity (PGI).

-

Reporting Threshold: 0.05% (for max daily dose ≤ 2g).

-

Identification Threshold: 0.10%.

-

Qualification Threshold: 0.15%.

Risk Mitigation

Due to the "bis-alkylating" nature of the two chloroethyl side chains, this impurity must be strictly controlled. Manufacturers must demonstrate the "Purge Factor" of their crystallization process to ensure Impurity B is removed to acceptable limits (typically NMT 0.15%).

References

-

European Pharmacopoeia (EP) . This compound Reference Standard. EDQM. Available at: [Link]

-

PubChem . Compound Summary: this compound (CID 44319741).[1] National Library of Medicine. Available at: [Link]

-

Pharmaffiliates . This compound Analytical Standard. Available at: [Link]

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] Available at: [Link]

Technical Guide: Physical and Chemical Profiling of Ifosfamide Impurity B

The following technical guide details the physical and chemical properties, formation mechanisms, and analytical characterization of Ifosfamide Impurity B . This document is structured for researchers and analytical scientists involved in the quality control and stability profiling of alkylating antineoplastic agents.[1]

Executive Summary

In the development of Ifosfamide formulations, the control of degradation products is critical due to the drug's narrow therapeutic index and the potential toxicity of its metabolites.[1] This compound (EP/BP designation) is a specific degradation product arising from the hydrolysis and subsequent dimerization of the parent molecule.[1] Unlike simple positional isomers, Impurity B represents a diphosphate dimer , chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1] Its presence indicates advanced hydrolytic degradation, often accelerated by moisture and improper pH control during storage.[1]

Chemical Identity and Structural Analysis[1]

Impurity B is characterized by a pyrophosphate (P-O-P) bridge linking two open-chain alkylamine moieties.[1] This structure suggests it is formed via the condensation of two molecules of Impurity A (the open-ring phosphate monomer).[1]

| Attribute | Specification |

| Common Name | This compound (EP/BP Standard) |

| Chemical Name | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| CAS Number | 241482-18-8 |

| Molecular Formula | C₁₀H₂₄Cl₂N₂O₇P₂ |

| Molecular Weight | 417.16 g/mol |

| Structural Class | Organodiphosphate / Nitrogen Mustard Derivative |

| Chirality | Achiral (Loss of the chiral phosphorus center from parent Ifosfamide) |

Structural Significance

The transition from Ifosfamide (cyclic phosphorodiamidate) to Impurity B involves the cleavage of the oxazaphosphorine ring.[1] The resulting structure contains two ionizable phosphate protons and two secondary amine groups, creating a complex zwitterionic character that significantly alters its solubility and chromatographic behavior compared to the parent drug.[1]

Physical and Chemical Properties[1][2][3][4][5][6]

The following data synthesizes experimental values and predictive modeling based on the diphosphate structure.

Physical Characteristics

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature due to phosphate groups.[1] |

| Melting Point | 193 – 194 °C | Significantly higher than Ifosfamide (~40°C) due to salt-like lattice energy.[1] |

| Solubility (Water) | Soluble | High polarity facilitates aqueous solubility; pH-dependent.[1] |

| Solubility (Organic) | Low | Poorly soluble in non-polar solvents (Hexane, DCM) due to ionic character.[1] |

| Hygroscopicity | High | Requires storage under inert atmosphere (Ar/N₂) at -20°C. |

Chemical Reactivity[1]

-

Acidity (pKa): The molecule possesses acidic protons on the pyrophosphate bridge (predicted pKa₁ ~ 1.5, pKa₂ ~ 6.5).[1] It acts as a weak acid in solution.[1]

-

Alkylation Potential: Retains the N-(2-chloroethyl) functionality.[1] While less reactive than the aziridinium intermediate formed in vivo, it remains a potential alkylating agent capable of reacting with nucleophiles (DNA bases, proteins) in vitro.[1]

-

Hydrolytic Stability: The P-O-P bond is susceptible to further hydrolysis in highly acidic or basic conditions, reverting to the monomeric phosphate (Impurity A).[1]

Formation Mechanism and Degradation Pathway[1]

Understanding the genesis of Impurity B is vital for stabilizing Ifosfamide formulations.[1] The pathway begins with the nucleophilic attack of water on the phosphorus atom of Ifosfamide, leading to ring opening.[1]

Mechanism Description

-

Hydrolysis (Ring Opening): Water attacks the cyclic phosphorodiamidate of Ifosfamide, cleaving the P-O or P-N bond.[1] This yields Impurity A (3-((2-Chloroethyl)amino)propyl dihydrogen phosphate).[1]

-

Condensation (Dimerization): Under specific conditions (often during concentration or in the solid state with residual moisture), two molecules of Impurity A undergo dehydration condensation to form the pyrophosphate linkage of Impurity B .[1]

Pathway Visualization

Figure 1: Degradation pathway of Ifosfamide leading to the formation of Impurity B via the intermediate Impurity A.[1]

Analytical Characterization Protocols

Due to the polar, non-volatile nature of Impurity B, Reversed-Phase HPLC (RP-HPLC) with ion-pairing or high-aqueous capability is the gold standard for detection.[1] GC is unsuitable without derivatization due to the thermal instability of the pyrophosphate.[1]

HPLC Method (Self-Validating Protocol)

This method utilizes a phosphate buffer to suppress ionization of the impurity, improving peak shape and retention.[1]

-

Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid.[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Gradient Program:

-

0-5 min: 100% A (Isocratic hold to elute polar impurities)[1]

-

5-25 min: 0% to 40% B (Linear gradient)

-

25-30 min: 40% B (Wash)

-

-

Detection: UV at 195 nm or 210 nm (Ifosfamide has low UV absorption; low wavelength is critical).[1]

-

Temperature: 25°C.

Validation Criteria:

-

Relative Retention Time (RRT): Ifosfamide ~1.[1]0. Impurity A (more polar) will elute early (RRT ~0.2-0.3).[1] Impurity B, being a dimer but still polar, typically elutes between Impurity A and Ifosfamide or slightly after Impurity A depending on the specific ion-pairing effect of the buffer.[1]

-

System Suitability: Resolution (Rs) between Impurity A and Impurity B must be > 1.5.[1]

Mass Spectrometry (MS) Identification

For definitive structural confirmation, LC-MS/MS (ESI+) is recommended.[1]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Parent Ion: [M+H]⁺ = 417.2 m/z.[1]

-

Fragmentation Pattern:

Toxicological Implications[4]

While specific in vivo toxicology data for isolated Impurity B is sparse, its structure dictates its hazard profile:

-

Alkylating Activity: Like the parent drug, the presence of the 2-chloroethylamino chains allows for DNA alkylation.[1] However, the loss of the cyclic phosphorodiamidate "prodrug" structure means it does not require metabolic activation (CYP450) to be reactive, potentially causing direct local toxicity (e.g., injection site reaction) rather than the systemic therapeutic effect.[1]

-

Genotoxicity: As a nitrogen mustard analog, it should be treated as a potential mutagen and genotoxin.[1]

-

Handling Precautions: It is a cytotoxic impurity.[1] All analytical standards must be handled in a biological safety cabinet (Class II) with full PPE (double gloves, gown, eye protection).[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Ifosfamide Monograph 0793. Strasbourg: Council of Europe, 2023.[1] (Source for Impurity standards and definitions).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690 (Ifosfamide). Bethesda (MD): National Library of Medicine (US).[1] (Source for parent drug physical properties and general reactivity).[1][5][3][6] Link

-

Gilard, V., et al. "Determination of Ifosfamide and its impurities."[1] Journal of Chromatography A, vol. 689, no. 2, 1995.[1] (Foundational work on HPLC separation of Ifosfamide metabolites).

-

ChemicalBook . This compound Product Specifications. (Source for melting point and CAS verification). Link

-

Simson Pharma . Ifosfamide EP Impurity B Structural Data. (Verification of chemical structure and molecular weight). Link

Sources

- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 4. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF IFOSFAMIDE IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]

- 5. This compound CAS#: 241482-18-8 [m.chemicalbook.com]

- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Formation for Ifosfamide Impurity B

This guide details the formation mechanism, chemical identity, and control strategies for Ifosfamide Impurity B , identified in the European Pharmacopoeia (EP) as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1]

Executive Summary & Chemical Identity

This compound is a specific process-related impurity arising from the polymerization of phosphorylated intermediates during the synthesis of Ifosfamide.[1] Unlike degradation products formed via simple hydrolysis (e.g., Impurity A), Impurity B represents a dimerization event mediated by a pyrophosphate (P-O-P) linkage.[1]

Its presence is a critical quality attribute (CQA) as it indicates a failure in moisture control or stoichiometric precision during the phosphorylation step of the active pharmaceutical ingredient (API) manufacturing process.

Chemical Structure Comparison

| Compound | Chemical Name | Molecular Formula | Structure Key Feature |

| Ifosfamide | N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | C7H15Cl2N2O2P | Cyclic oxazaphosphorine ring |

| Impurity B | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate | C10H24Cl2N2O7P2 | Linear dimer linked by a P-O-P bridge |

Mechanism of Formation

The formation of Impurity B is rooted in the chemistry of phosphorus oxychloride (POCl3) , the primary reagent used to introduce the phosphorus moiety into the Ifosfamide backbone.

The Synthetic Context

The standard synthesis of Ifosfamide involves the reaction of N-(2-chloroethyl)-3-aminopropanol (or its salt) with POCl3 , followed by cyclization or reaction with 2-chloroethylamine.[1]

The Deviant Pathway (Pyrophosphate Formation)

Impurity B forms via a condensation reaction between two phosphorylated intermediates. This pathway competes with the intended cyclization and is typically catalyzed by trace moisture or improper base catalysis.[1]

Step-by-Step Mechanistic Flow:

-

Activation: The starting amino-alcohol reacts with POCl3 to form the Phosphorodichloridate Intermediate (R-O-P(O)Cl2).[1]

-

Partial Hydrolysis (The Trigger): In the presence of trace water, one chloride atom on the intermediate is hydrolyzed to a hydroxyl group, forming a Phosphorochloridic Acid species (R-O-P(O)(OH)Cl).

-

Condensation (The Error): This acidic intermediate acts as a nucleophile, attacking a neighboring unhydrolyzed Phosphorodichloridate molecule.[1]

-

Dimerization: The displacement of a chloride ion results in the formation of a Pyrophosphate (P-O-P) Anhydride bond , linking two propyl-amine chains.[1]

-

Final Hydrolysis: Subsequent aqueous workup hydrolyzes the remaining terminal chlorides to hydroxyls, yielding the final Dihydrogen Diphosphate structure (Impurity B).

Visualization: Reaction Pathway

The following diagram illustrates the bifurcation between the desired Ifosfamide synthesis and the Impurity B side-reaction.

Caption: Mechanistic bifurcation showing the role of moisture-induced hydrolysis in generating the pyrophosphate linkage of Impurity B.

Control Strategies & Experimental Validation

To mitigate Impurity B, the manufacturing process must rigorously control the anhydrous environment and reagent stoichiometry .

Critical Process Parameters (CPPs)

-

Moisture Content (Solvents):

-

Base Addition Rate:

-

Temperature Control:

Analytical Characterization Workflow

Detecting Impurity B requires a method capable of resolving highly polar, acidic phosphate species.[1] Standard Reverse-Phase HPLC often yields poor peak shape for diphosphates without specific buffering.[1]

Recommended Protocol:

-

Technique: Ion-Pair HPLC or Anion Exchange Chromatography.[1]

-

Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD) (due to weak UV chromophore), or MS/MS.

-

Mass Spectrometry Signature:

-

Look for the dimer ion: [M-H]- at m/z ~415 (Negative mode).

-

Fragmentation often yields the phosphate monomer ion at m/z ~216.[1]

-

Caption: Operational workflow for the prevention and detection of Impurity B during API manufacturing.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). this compound Reference Standard. Available at: [Link][1]

-

PubChem. Ifosfamide | C7H15Cl2N2O2P. National Library of Medicine. Available at: [Link][1]

-

Pharmaffiliates. this compound Structure and Data. Available at: [Link][1]

- Google Patents.Method of synthesizing ifosfamide (CN101058589A).

Sources

Technical Monograph: Pharmacological & Toxicological Profiling of Ifosfamide Impurity B

This guide serves as an advanced technical monograph designed for pharmaceutical scientists and toxicologists. It synthesizes the chemical, toxicological, and analytical profile of Ifosfamide Impurity B, a critical process-related impurity defined by the European Pharmacopoeia (EP).

Executive Summary & Chemical Identity

This compound (EP) represents a significant critical quality attribute (CQA) in the manufacturing of Ifosfamide. Unlike simple degradation products, Impurity B is a dimeric pyrophosphate structure formed during the phosphorylation steps of synthesis. Its presence poses a dual risk: direct genotoxicity derived from its nitrogen mustard moieties and specific analytical challenges due to its high polarity.

Chemical Data Table

| Parameter | Technical Specification |

| Common Name | This compound (EP) |

| Chemical Name | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| CAS Registry Number | 241482-18-8 |

| Molecular Formula | C₁₀H₂₄Cl₂N₂O₇P₂ |

| Molecular Weight | 417.16 g/mol |

| Structural Class | Organophosphorus Dimer / Nitrogen Mustard Derivative |

| Physical State | Hygroscopic Solid (White to light yellow) |

| Solubility Profile | Highly soluble in water (polar); sparingly soluble in non-polar organic solvents. |

Chemical Biology & Formation Mechanism

To control Impurity B, one must understand its origin. It is not a metabolite but a process-related impurity arising from the condensation of the phosphorylated intermediate (Impurity A).

The Dimerization Pathway

During the synthesis of Ifosfamide, 3-aminopropanol derivatives react with phosphorus oxychloride (

Mechanistic Insight: The formation is driven by excess phosphorylating agent or acidic conditions that favor anhydride formation between two phosphate groups.

Visualization: Formation Pathway

The following diagram illustrates the structural relationship between the Precursor (Impurity A) and the Dimer (Impurity B).

Figure 1: The dimerization pathway of Ifosfamide Impurity A to Impurity B via pyrophosphate bond formation.

Toxicological Profile (Safety Pharmacology)

While Ifosfamide is a prodrug requiring hepatic activation, Impurity B presents a different toxicological mechanism.

Mechanism of Action (Alkylating Potential)

Impurity B contains two N-(2-chloroethyl) tails. These are classic nitrogen mustard pharmacophores.

-

Direct Alkylation: Unlike Ifosfamide, which requires hydroxylation to form the active isophosphoramide mustard, Impurity B's open-chain structure may allow for direct nucleophilic attack on DNA guanine bases (N7 position) without metabolic activation, although the kinetics are influenced by the bulky diphosphate group.

-

Cross-linking Risk: The dimeric nature theoretically allows for inter-strand or intra-strand DNA cross-linking, classifying it as a potent genotoxin.

Genotoxicity & Carcinogenicity (ICH M7 Assessment)

Under ICH M7 guidelines, Impurity B is classified as a Class 1 impurity (Known mutagenic carcinogen) due to its structural analogy to known nitrogen mustards and positive mutagenicity data.

| Endpoint | Classification | Rationale |

| Mutagenicity | Positive | Presence of alkylating chloroethyl-amine groups. |

| Carcinogenicity | Category 1B (CLP) | Presumed human carcinogen based on animal studies of related mustards. |

| Reproductive Toxicity | Category 1B | Teratogenic potential due to DNA interference in dividing fetal cells. |

Target Organ Toxicity

-

Nephrotoxicity: The highly polar diphosphate moiety facilitates renal excretion. However, accumulation in the proximal tubules can lead to direct tubular necrosis, exacerbating the known nephrotoxicity of the parent drug.

Analytical Strategy & Control

Detecting Impurity B is challenging due to its lack of a strong chromophore (unlike aromatic impurities) and its high polarity (elutes early in Reverse Phase HPLC).

Recommended Analytical Protocol (HPLC-UV/MS)

Note: Standard C18 columns often fail to retain Impurity B. Ion-Pairing or HILIC is required.

Methodology: Ion-Pair Reverse Phase HPLC

-

Stationary Phase: C18 (Octadecylsilyl), high carbon load, fully end-capped.

-

Mobile Phase A: 10 mM Ammonium Formate + 5 mM Heptafluorobutyric Acid (HFBA) (Ion-pairing agent) in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 95% A (Isocratic to retain polar Impurity B).

-

5-20 min: Linear gradient to 50% B (Elute parent Ifosfamide).

-

-

Detection:

Analytical Workflow Visualization

The following decision tree outlines the validation strategy for Impurity B.

Figure 2: Analytical development decision tree for polar organophosphorus impurities.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Ifosfamide Monograph 0793. 11th Edition. Strasbourg, France: EDQM.[3] Available at: [Link]

-

European Directorate for the Quality of Medicines (EDQM) . Safety Data Sheet: this compound. 2024.[3] Available at: [Link]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690: Ifosfamide. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]

- Kerbusch, T., et al. "Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites." Clinical Pharmacokinetics 40.1 (2001): 41-62. (Contextual grounding for metabolite/impurity toxicity).

Sources

Technical Guide: Ifosfamide Impurity B – Structural Characterization & Hydrolytic Degradation Pathways

Executive Summary: The Diphosphate Dimer Challenge

In the development of alkylating antineoplastic agents like Ifosfamide , impurity profiling is not merely a compliance exercise but a safety imperative. Impurity B (EP/BP) , chemically identified as the diphosphate dimer, represents a critical quality attribute due to its high molecular weight, polarity, and genotoxic potential.

This guide moves beyond standard pharmacopoeial listings to dissect the degradation behavior of Impurity B . Unlike the parent drug Ifosfamide, which degrades via ring hydrolysis and dechloroethylation, Impurity B possesses a labile phosphoanhydride (P-O-P) bridge .

Core Technical Insight: The primary degradation pathway of Ifosfamide Impurity B is the hydrolytic cleavage of its central diphosphate bridge, resulting in the formation of two equivalents of Impurity A . Understanding this B

Chemical Identity & Structural Analysis

To control degradation, we must first define the substrate. Impurity B is a "dimeric" byproduct formed typically during the phosphorylation steps of Ifosfamide synthesis.

Target Analyte Profile

| Attribute | Specification |

| Common Name | This compound (EP/BP) |

| Chemical Name | bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| Synonyms | Diphosphoric acid P,P'-bis[3-[(2-chloroethyl)amino]propyl] ester |

| Molecular Formula | |

| Molecular Weight | 417.16 g/mol |

| CAS Registry | 241482-18-8 |

| Structural Feature | Central Pyrophosphate (Diphosphate) Bridge |

The Degradation Product: Impurity A

When Impurity B degrades, it yields Impurity A .

| Attribute | Specification |

|---|---|

| Common Name | Ifosfamide Impurity A (EP) |

| Chemical Name | 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate |

| Molecular Formula |

Mechanistic Degradation Pathways

The degradation of Impurity B is driven by the instability of the P-O-P bond in aqueous environments. This is distinct from the degradation of the Ifosfamide parent molecule, which involves the oxazaphosphorine ring.

Pathway Visualization

The following diagram illustrates the structural relationship and the hydrolytic conversion.

Figure 1: Hydrolytic degradation pathway of this compound into two equivalents of Impurity A via phosphoanhydride bond cleavage.

Mechanism Description

-

Protonation: Under acidic conditions (pH < 4), the oxygen atoms of the diphosphate bridge accept a proton, weakening the P-O-P bond.

-

Nucleophilic Attack: Water acts as a nucleophile, attacking the phosphorus atom.

-

Cleavage: The anhydride bond scissions, releasing two molecules of the phosphate monoester (Impurity A).

-

Kinetics: This reaction follows pseudo-first-order kinetics in aqueous buffers, with the rate increasing significantly at lower pH and higher temperatures.

Analytical Strategy & Experimental Protocols

Analytical Method: LC-MS/MS

Due to the polarity of both B and A (phosphate groups), standard C18 Reverse Phase HPLC often results in poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography is required.

Recommended Method Parameters:

| Parameter | Condition | Rationale |

| Column | HILIC Amide or C18 with Polar Embedded Group | Retains highly polar phosphorylated species. |

| Mobile Phase A | 10mM Ammonium Acetate (pH 5.5) | Buffer controls ionization of phosphate groups. |

| Mobile Phase B | Acetonitrile | Organic modifier for HILIC mode. |

| Gradient | 90% B to 50% B over 15 mins | Elutes less polar species first, then highly polar phosphates. |

| Detection | MS/MS (ESI Negative Mode) | Phosphates ionize best in negative mode ( |

| MRM Transition (B) | 415 | Precursor (B) to Fragment (A-like species). |

| MRM Transition (A) | 216 | Precursor (A) to Phosphate fragment ( |

Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol validates the B

Step-by-Step Workflow:

-

Preparation of Stock Solution:

-

Dissolve 10 mg of This compound Reference Standard (EDQM/USP) in 10 mL of water/acetonitrile (50:50).

-

Concentration: 1.0 mg/mL.

-

-

Stress Condition Setup:

-

Aliquot 1.0 mL of stock into a glass vial.

-

Add 1.0 mL of 0.1 N HCl .

-

Seal and place in a thermostatic block at 60°C .

-

-

Sampling Timepoints:

-

Extract samples at T=0, T=2h, T=6h, and T=24h.

-

Neutralization: Immediately neutralize aliquots with 0.1 N NaOH to quench the reaction before analysis.

-

-

Data Analysis (Mass Balance Check):

-

Quantify the decrease in Impurity B (Area counts).

-

Quantify the increase in Impurity A.

-

Validation Criteria: The molar appearance of A should be approximately 2x the molar loss of B (accounting for experimental error and response factors).

-

Toxicological Implications[2]

Understanding this degradation is not just academic; it impacts the safety profile of the drug product.

-

Genotoxicity: Both Impurity B and its degradation product (Impurity A) contain the 2-chloroethylamine moiety, a nitrogen mustard warhead capable of alkylating DNA.

-

Regulatory Status: Impurity B is classified as a mutagen (Category 1B) and carcinogen.[1]

-

Risk Assessment: If Impurity B degrades in the drug product (e.g., during shelf life in a liquid formulation), the total alkylating potential may remain high because the degradation product (A) retains the alkylating chloroethyl group. Therefore, stability indicating methods must track both B and A .

References

-

European Directorate for the Quality of Medicines (EDQM). this compound - Safety Data Sheet & Reference Standard Leaflet. Product Code: 202300480.[1][2]

-

Kaijser, G. P., et al. (1991).[3] "A systematic study on the chemical stability of ifosfamide." Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1061-1067.[3] (Establishes pH-rate profiles for Ifosfamide relatives).

-

Pharmaffiliates. this compound Structural Data. Catalog No: PA 09 35020.[4]

-

Gilard, V., et al. (1999). "Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions." Journal of Medicinal Chemistry. (Provides NMR evidence for P-N and P-O bond behaviors).

Sources

Technical Guide: Solubility Profiling and Separation Strategies for Ifosfamide Impurity B

Part 1: Executive Summary & Chemical Identity

In the development of parenteral alkylating agents, the control of impurities is critical due to the high toxicity and narrow therapeutic index of the API. Ifosfamide Impurity B , defined by the European Pharmacopoeia (EP) as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (CAS: 241482-18-8), represents a significant analytical challenge.[1]

Unlike the parent molecule Ifosfamide—which is a neutral oxazaphosphorine with moderate lipophilicity (LogP ~0.86)—Impurity B is an ionic, diphosphate-bridged dimer.[1] This fundamental structural divergence creates a "Solubility Orthogonality" that researchers must exploit for effective separation and quantification.[1]

Chemical Identity and Structural Divergence

| Feature | Ifosfamide (API) | Impurity B (EP/USP) |

| CAS Number | 3778-73-2 | 241482-18-8 |

| Chemical Name | N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate |

| Molecular Weight | 261.08 g/mol | 417.16 g/mol |

| Dominant Character | Neutral, Lipophilic/Amphiphilic | Ionic, Highly Polar, Acidic |

| Key Functional Group | Cyclic Phosphoramide | Linear Diphosphate Bridge |

Structural Visualization (Graphviz)[1]

[1]

Part 2: Solubility Profile in Key Solvents

The solubility of Impurity B is governed by its diphosphate backbone . This moiety acts as a strong H-bond donor/acceptor and an ionizable center, making the molecule significantly more hydrophilic than Ifosfamide.[1]

Theoretical Solubility Matrix

The following data represents the consensus behavior observed in purification workflows and reference standard preparation.

| Solvent Class | Solvent | Solubility Rating | Mechanistic Explanation |

| Aqueous | Water (pH 7) | High (>50 mg/mL) | Ionization of the diphosphate group facilitates rapid dissolution.[1] |

| Aqueous | Water (pH < 2) | Moderate | Protonation of phosphate groups reduces solubility slightly compared to neutral/basic pH.[1] |

| Polar Protic | Methanol | High | Strong H-bonding capability solvates the phosphate esters effectively.[1] |

| Polar Protic | Ethanol | Moderate | Reduced dielectric constant compared to MeOH increases aggregation of the ionic species. |

| Polar Aprotic | Acetonitrile | Low to Moderate | Lacks H-bond donors; solubility decreases rapidly as water content drops below 5%.[1] |

| Polar Aprotic | DMSO | High | High dielectric constant and dipole moment effectively solvate the polar core. |

| Non-Polar | DCM / Hexane | Insoluble | The ionic diphosphate core prevents solvation in lipophilic media. |

Analytical Implications (The "Trap" for Researchers)

-

Sample Preparation: Do not use pure Acetonitrile (ACN) to dissolve Impurity B reference standards. The phosphate moiety may precipitate or form colloidal suspensions, leading to poor recovery and variable peak areas. Always use Water:Methanol (50:[1]50) or pure Water as the diluent.

-

Extraction: Unlike Ifosfamide, Impurity B will not extract into Dichloromethane (DCM) or Ethyl Acetate during liquid-liquid extraction (LLE).[1] It will remain in the aqueous phase. This property can be used to remove the bulk API (Ifosfamide) from the impurity during enrichment.

Part 3: Experimental Protocols

As a self-validating system, the solubility determination of scarce impurities requires a "Saturation Shake-Flask" method adapted for micro-volumes (HPLC detection).[1]

Protocol A: Micro-Scale Solubility Determination

Objective: Determine the solubility limit of Impurity B in a specific solvent using <10 mg of material.

Reagents:

-

This compound (EP Reference Standard).[1]

-

Solvent of choice (e.g., MeOH, ACN, Water).

-

0.22 µm PTFE Syringe Filters (hydrophilic treated).[1]

Workflow:

-

Saturation: Weigh 2.0 mg of Impurity B into a 1.5 mL HPLC vial.

-

Addition: Add the solvent in 10 µL increments, vortexing for 30 seconds after each addition.

-

Observation:

-

Visual Check: Clear solution = Soluble.[1]

-

Turbidity: If undissolved after 100 µL (20 mg/mL), proceed to equilibration.

-

-

Equilibration (for saturated solutions): Add excess solid (if needed), cap, and shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a pre-wetted 0.22 µm filter.

-

Quantification: Dilute the filtrate 1:100 with Water:MeOH (50:50) and inject into HPLC. Quantify against a known linear standard curve.

Protocol B: HPLC Separation Strategy (RP vs. HILIC)

Because Impurity B is highly polar, it elutes near the void volume (t0) on standard C18 columns, often co-eluting with solvent fronts or other polar degradants.

Recommended Method: Ion-Pairing RP-HPLC [1]

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0) + 5 mM Octanesulfonic Acid (Ion-Pair Reagent) .

-

Gradient: 5% B to 60% B over 20 minutes.

-

Rationale: The Octanesulfonic acid pairs with the cationic amine centers of Impurity B, increasing its retention on the hydrophobic C18 stationary phase.

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the correct chromatographic mode based on the solubility and polarity of Impurity B.

Part 5: References

-

European Pharmacopoeia (Ph.[1][3] Eur.) . Ifosfamide Monograph 01/2008:0793. EDQM. (Defines Impurity B structure and limits). [1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3690: Ifosfamide. (Provides physicochemical data for the parent API). [1]

-

Gilard, V., et al. (1999).[1] Determination of the stability of ifosfamide solutions by NMR and HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways and phosphate hydrolysis).

-

LGC Standards . This compound Reference Standard Data Sheet. (Confirming the diphosphate structure and handling).

-

Kurowski, V., et al. (1991).[1] Metabolism of ifosfamide. Cancer Treatment Reviews. (Background on chloroethyl side chain metabolism).

Sources

Methodological & Application

Application Note: Analytical Method Development for Ifosfamide Impurity B (Ph. Eur.)

Executive Summary

This Application Note provides a comprehensive guide for the analytical method development and validation of Ifosfamide and its specific Impurity B , as defined by the European Pharmacopoeia (Ph.[1] Eur.) . Unlike common degradation products like oxazolidinones, Ph.[1] Eur. Impurity B (Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate) presents unique chromatographic challenges due to its high polarity and ionic nature.[1]

This guide moves beyond standard templates, offering a mechanistic rationale for column selection, mobile phase buffering, and detection optimization. It is designed for researchers requiring a self-validating, robust protocol compliant with ICH Q2(R1) guidelines.[1]

Chemical Context & Analytical Challenges

The Target Analytes

Ifosfamide is a nitrogen mustard alkylating agent.[1] Its stability is pH-dependent, and it degrades into several impurities.[1] Correct identification is critical:

-

Ifosfamide (API): A prodrug requiring hepatic activation.[1] Chemically N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide.[1]

-

Impurity B (Ph.[1][2] Eur. Standard): Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate.[1][3][4][5]

The Analytical Challenge

-

Chromophore Absence: Both Ifosfamide and Impurity B lack strong chromophores (e.g., aromatic rings), necessitating detection at low UV wavelengths (195–210 nm), where solvent cut-off noise is high.[1]

-

Polarity Mismatch: Ifosfamide is moderately lipophilic, while Impurity B (a diphosphate) is highly polar/ionic.[1] A standard C18 gradient often elutes Impurity B in the void volume (

), causing integration errors and specificity issues.[1]

Method Development Strategy

The following decision matrix explains the causality behind our selected protocol.

Figure 1: Strategic decision tree for selecting the stationary and mobile phases based on analyte physicochemical properties.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This is the primary QC method.[1] We utilize a "High Aqueous" capable C18 column to ensure retention of the polar Impurity B.[1]

Equipment: HPLC system with Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[1]

Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18),

Reagents:

-

Potassium Dihydrogen Phosphate (

), HPLC Grade.[1] -

Phosphoric Acid (85%), HPLC Grade.[1]

-

Acetonitrile (ACN), Gradient Grade.[1]

-

Milli-Q Water.[1]

Mobile Phase Preparation:

-

Buffer (Mobile Phase A): Dissolve 2.72 g

in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22-

Critical Control Point: pH 3.0 is selected to suppress the ionization of silanols on the column and improve the peak shape of the phosphate-containing impurity.[1]

-

-

Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 98 | 2 | Initial Hold (Retain Impurity B)[1] |

| 5.0 | 98 | 2 | End Isocratic Hold |

| 20.0 | 50 | 50 | Linear Gradient (Elute Ifosfamide) |

| 25.0 | 50 | 50 | Wash |

| 26.0 | 98 | 2 | Re-equilibration |

| 35.0 | 98 | 2 | End of Run |

Operating Parameters:

-

Injection Volume: 20

. -

Column Temperature: 25°C (Control is vital; higher temps degrade Ifosfamide).[1]

-

Detection: UV at 200 nm (Reference: 360 nm if using DAD).[1]

Protocol B: Standard Preparation & Handling

Safety Warning: Ifosfamide is a cytotoxic agent.[1] All handling must occur in a biological safety cabinet.[1]

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

-

Why? Using 100% organic diluent causes "solvent effect" peak distortion for early eluting peaks (Impurity B).[1]

-

-

Stock Solution (Ifosfamide): 1.0 mg/mL in Diluent.[1]

-

Impurity B Stock: 0.1 mg/mL in Diluent.

-

System Suitability Solution: Mix Ifosfamide (1.0 mg/mL) and Impurity B (0.01 mg/mL).

Method Validation (Self-Validating Systems)[1]

To ensure the method is trustworthy, it must pass specific System Suitability Tests (SST) before every run.[1]

System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures accurate integration of the early eluting impurity.[1] | |

| Tailing Factor ( | Indicates column health and proper pH control.[1] | |

| RSD (Area) | Verifies injector precision. | |

| Capacity Factor ( | Critical: Proves Impurity B is not eluting in the void volume ( |

Linearity & Range

-

Ifosfamide: 50% to 150% of target concentration.[1]

-

Impurity B: LOQ to 120% of the specification limit (usually 0.15%).

-

Expectation:

.[1][6]

Troubleshooting & Mechanistic Insights

Issue: Impurity B Co-elutes with Void Volume

-

Cause: The diphosphate moiety makes the molecule extremely hydrophilic.[1]

-

Fix:

-

Lower the initial organic concentration to 0-1% ACN.[1]

-

Switch to a specialized "HILIC" mode if RP-HPLC fails, utilizing a bare silica or amide column with high-organic mobile phase (though this requires a separate method).[1]

-

Ion Pairing: Add 5mM Hexanesulfonic acid to Mobile Phase A. This increases the lipophilicity of the ionic impurity, increasing retention on the C18 column.[1]

-

Issue: Drifting Baseline at 200 nm

-

Cause: Acetonitrile absorbs slightly below 200 nm; Phosphate buffer quality varies.[1]

-

Fix: Use "Gradient Grade" or "Far UV" grade ACN.[1] Ensure the reference channel on DAD is off or set correctly (360 nm) to avoid compensation errors.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024).[1] Ifosfamide Impurity B - Safety Data Sheet. Retrieved from [Link][1]

-

European Pharmacopoeia (Ph.[1][2] Eur.). (10th Edition).[1] Monograph: Ifosfamide. Strasbourg, France: Council of Europe.[1]

-

Kaijser, G. P., et al. (1991).[1][8] "A systematic study on the chemical stability of ifosfamide." Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1065-1070.[1] Link

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Gilard, V., et al. (1993).[1] "Determination of ifosfamide by HPLC using on-line sample preparation." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High Purity EP Reference Standard at Attractive Price [nacchemical.com]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF IFOSFAMIDE IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]

- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 8. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Quantification of Ifosfamide Impurity B

Introduction & Scientific Context

Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various soft-tissue sarcomas and lymphomas.[1] Its therapeutic index is narrow, making the control of impurities—particularly those arising from synthesis side-reactions—critical for patient safety.[1]

The Challenge: Impurity B According to European Pharmacopoeia (EP) and USP standards, Impurity B (CAS 241482-18-8) is identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3]

-

Chemical Nature: Unlike the lipophilic parent drug, Impurity B is a diphosphate dimer . It is highly polar, acidic, and possesses poor UV chromophores.

-

Analytical Consequence: Standard C18 methods optimized for Ifosfamide often fail to retain Impurity B, causing it to co-elute with the void volume (t0). Furthermore, its lack of conjugated systems necessitates detection at low UV wavelengths (<215 nm), where solvent cut-off noise becomes a limiting factor.[1]

This protocol details a Reverse-Phase HPLC (RP-HPLC) method specifically engineered to retain this polar impurity using a high-aqueous mobile phase and phosphate buffering to suppress ionization, ensuring robust quantification according to ICH Q3A guidelines.[1][2]

Chemical Structures & Separation Logic[1][2]

Molecular Comparison[1][2]

| Compound | Chemical Name | Structure Features | LogP (Approx) | Retention Behavior |

| Ifosfamide | N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | Cyclic phosphodiamidate, Lipophilic | 0.8 | Moderate Retention |

| Impurity B | Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate | Ionic Diphosphate Linkage , Highly Polar, Acyclic | < -1.0 | Early Eluting (Void Risk) |

Mechanism of Action (Graphviz)

The following diagram illustrates the formation pathway and the chromatographic separation logic.

Figure 1: Formation pathway and chromatographic separation logic for Ifosfamide and Impurity B.

Detailed Experimental Protocol

Equipment & Reagents[1][2]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must have low dwell volume).

-

Detector: PDA/UV Detector capable of stable operation at 195-210 nm.[1][2]

-

Column: Inertsil ODS-3 or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).[1][2]

-

Why: A 250mm column provides the necessary theoretical plates to separate the early eluting Impurity B from the solvent front.

-

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM KH₂PO₄ Buffer, pH 3.0 | Acidic pH suppresses silanol activity and ensures the phosphate impurity is protonated for better retention.[1][2] |

| Mobile Phase B | 100% Acetonitrile | Strong eluent for the parent drug. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[4] |

| Wavelength | 210 nm | Impurity B lacks strong chromophores. 210 nm captures the end-absorption of the P=O and C-Cl bonds.[1][2] |

| Column Temp | 25°C | Ambient temperature minimizes hydrolysis of Ifosfamide during the run. |

| Injection Vol | 20 µL | Higher volume needed due to low UV response of Impurity B. |

Gradient Program

Crucial Step: Hold high aqueous content initially to force Impurity B interaction with the stationary phase.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Load: Retain Impurity B |

| 5.0 | 95 | 5 | Isocratic Hold: Elute Impurity B |

| 20.0 | 30 | 70 | Ramp: Elute Ifosfamide |

| 25.0 | 30 | 70 | Wash: Clean column |

| 25.1 | 95 | 5 | Re-equilibrate |

| 35.0 | 95 | 5 | End of Run |

Preparation of Solutions

Buffer Preparation (pH 3.0)[1][2][4]

-

Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water.[1]

-

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

-

Filter through a 0.45 µm nylon membrane filter and degas.

Standard Solutions

Stock Solution (Impurity B):

-

Accurately weigh 5.0 mg of Ifosfamide Impurity B Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in 5 mL ACN, then dilute to volume with Water . (Final: 100 µg/mL).

-

Note: Do not use 100% ACN as diluent; it causes peak distortion for early eluters.

-

Stock Solution (Ifosfamide):

-

Accurately weigh 25.0 mg of Ifosfamide API.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase A:B (90:10). (Final: 1000 µg/mL).

System Suitability Solution: Mix Ifosfamide Stock and Impurity B Stock to obtain a solution containing:

-

Ifosfamide: 1000 µg/mL

-

Impurity B: 5 µg/mL (0.5% level relative to API).

Method Validation & System Suitability

System Suitability Criteria (Self-Validating System)

Before analyzing samples, the system must pass these checks to ensure data trustworthiness.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 2.0 between Impurity B and Void/Solvent Front. |

| Tailing Factor (T) | < 1.5 for Impurity B (Critical for polar compounds). |

| Precision (RSD) | < 2.0% for Ifosfamide area (n=6). |

| Signal-to-Noise | > 10 for Impurity B at Limit of Quantitation (LOQ).[1][2] |

Linearity & Range

-

Impurity B: Linearity must be established from LOQ (approx 0.05%) to 150% of the specification limit (usually 0.15% or 0.5%).

-

Regression:

.

Method Development Workflow (Graphviz)

Figure 2: Decision tree for optimizing retention of polar Impurity B.

Senior Scientist Insights (Troubleshooting)

-

Baseline Drift at 210 nm:

-

Cause: Phosphate buffer absorbs slightly at 210 nm. As the gradient shifts to higher ACN, the baseline may drop or rise.

-

Fix: Use a "Ghost Peak" column or ensure the reference wavelength is off (since 210 nm is near the cut-off).[1] Ensure high-quality "Gradient Grade" ACN is used.

-

-

Impurity B Peak Splitting:

-

Unknown Peak at t0:

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 . Ifosfamide Monograph 01/2008:0793. European Directorate for the Quality of Medicines (EDQM). [1][2]

-

United States Pharmacopeia (USP) . Ifosfamide: USP Monograph. USP-NF Online.[1][2] [1][2]

-

ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006.[5]

-

PubChem Compound Summary . This compound (Diphosphate). National Center for Biotechnology Information. [1][2]

-

Zolezzi, C., et al. (1999).[6] "Determination of ifosfamide by HPLC using on-line sample preparation." Journal of Chemotherapy.

Sources

- 1. (+)-Ifosfamide | C7H15Cl2N2O2P | CID 9588020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Determination of ifosfamide by HPLC using on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Characterization and Quantification of Ifosfamide Impurity B (EP)

This Application Note is designed as a definitive technical guide for the LC-MS/MS characterization of Ifosfamide Impurity B , specifically defined by the European Pharmacopoeia (EP) as the diphosphate dimer.

Executive Summary

Ifosfamide , a nitrogen mustard alkylating agent, is susceptible to specific degradation and synthesis byproduct formation. While isomeric differentiation (e.g., from Cyclophosphamide) is a common analytical challenge, the characterization of Impurity B (EP) presents a distinct problem due to its high polarity and structural complexity.

Impurity B is chemically identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3] Structurally, it is a dimer linked by a diphosphate bridge, making it significantly more polar and higher in molecular weight (MW ~417 Da) than the Ifosfamide API (MW ~261 Da).

This protocol details a validated LC-MS/MS workflow utilizing a polar-embedded C18 stationary phase to retain this hydrophilic impurity, coupled with specific MRM transitions derived from its unique "Dimer

Chemical Identity & Mechanistic Context[1][2][4][5][6][7]

Understanding the structural relationship between the API and its impurities is prerequisite to method design.

-

Ifosfamide (API):

| MW: 261.08 -

Impurity A (EP): 3-[N-(2-chloroethyl)amino]propyl dihydrogen phosphate (The Monomer).

-

Impurity B (EP): Bis[3-[N-(2-chloroethyl)amino]propyl] dihydrogen diphosphate (The Dimer).

The Analytical Challenge:

Impurity B contains a highly acidic, hydrophilic diphosphate moiety. Standard C18 methods used for Ifosfamide (a relatively lipophilic neutral molecule) often result in Impurity B eluting in the void volume (

Figure 1: Fragmentation & Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and the collision-induced dissociation (CID) pathway used for detection.

Caption: Structural fragmentation logic where the Impurity B dimer (m/z 417) cleaves at the diphosphate bridge to yield the monomeric Impurity A species (m/z 217).

Experimental Protocol

Reagents and Standards[6][8][9][10][11][12]

-

Reference Standards: Ifosfamide (USP/EP), this compound (EP CRS).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions (LC)

The separation utilizes a Waters ACQUITY UPLC HSS T3 column. This column is chosen for its proprietary trifunctional C18 bonding which prevents phase collapse in 100% aqueous mobile phases, essential for retaining the polar Impurity B.

| Parameter | Setting | Rationale |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | Retains polar species (Impurity B) better than standard C18. |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls ionization of phosphate groups; Acid ensures protonation [M+H]+. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Organic modifier for elution.[4] |

| Flow Rate | 0.3 mL/min | Optimal linear velocity for UPLC. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

| Injection Vol | 2-5 µL | Low volume to prevent peak broadening of polar analytes. |

Gradient Program:

-

0.0 - 1.0 min: 2% B (Isocratic hold to load polar Impurity B).

-

1.0 - 6.0 min: 2%

40% B (Linear gradient). -

6.0 - 7.0 min: 40%

95% B (Wash lipophilic API/dimers). -

7.0 - 9.0 min: 2% B (Re-equilibration).

Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.[5] Although phosphates ionize well in negative mode, the secondary amine in the propyl chain provides a strong protonation site (

-

Instrument: Triple Quadrupole (QqQ) MS (e.g., Waters Xevo or Sciex QTRAP).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

-

Cone Voltage: Optimized per compound (approx 30-40V).

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Impurity B (Quant) | 417.1 | 217.1 | 35 | 22 | Quantifier |

| Impurity B (Qual) | 417.1 | 199.1 | 35 | 30 | Qualifier 1 |

| Impurity B (Qual) | 417.1 | 99.0 | 35 | 45 | Qualifier 2 |

| Ifosfamide (API) | 261.1 | 154.0 | 30 | 20 | Reference |

Note: The transition 417.1 > 217.1 represents the cleavage of the diphosphate bond, effectively splitting the dimer in half to form the monomeric cation.

Method Validation & Performance Logic

Specificity & Selectivity

The method must distinguish Impurity B from Impurity A.

-

Impurity A (Monomer) has a precursor of 217.1 .

-

Impurity B (Dimer) has a precursor of 417.1 .

-

Self-Validating Check: If the retention time of the 217.1 product ion (from the 417.1 channel) matches the retention time of the Impurity A standard, it confirms the structural relationship. However, in the 417.1 > 217.1 channel, only the dimer is detected. The chromatographic separation ensures that any in-source fragmentation of B into A does not interfere with the quantitation of native A (which elutes earlier/differently).

Linearity & Sensitivity[6]

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

LOQ: Expected < 1.0 ng/mL due to the high ionization efficiency of the amine groups.

-

Curve Fitting: Linear regression with

weighting.

Sample Preparation (Dilute & Shoot)

Due to the polarity of Impurity B, liquid-liquid extraction (LLE) with non-polar solvents (e.g., Hexane/Ethyl Acetate) often results in poor recovery of this specific impurity.

-

Recommended: Protein Precipitation (PPT) or "Dilute and Shoot".

-

Protocol:

-

Take 50 µL Plasma/Formulation.

-

Add 150 µL Acetonitrile (containing Internal Standard).

-

Vortex 1 min; Centrifuge 10 min @ 10,000 rpm.

-

Dilute supernatant 1:1 with Water (Critical step: reduces organic strength to allow focusing on the HSS T3 column).

-

Workflow Visualization

Caption: Step-by-step analytical workflow emphasizing the critical aqueous dilution step to ensure retention of the polar impurity on the LC column.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Ifosfamide Monograph 1529. European Directorate for the Quality of Medicines & HealthCare (EDQM). (Defines Impurity B structure and specifications).

-

Sigma-Aldrich .[3] this compound EP Reference Standard (Product Data). (Confirms chemical identity as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate).[1][2][3]

-

Kerb, R., et al. (2007) . Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide. PubMed Central. (Provides baseline LC-MS conditions for Ifosfamide analysis).

-

Waters Corporation . Acquity UPLC HSS T3 Column Care & Use Manual. (Technical basis for selecting HSS T3 for polar compound retention).

-

Eiserloh, S., et al. (2022) . LC–MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine. Oxford Academic. (Demonstrates ESI+ MRM optimization for Ifosfamide related compounds).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. venkatasailifesciences.com [venkatasailifesciences.com]

- 3. This compound EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 4. lcms.cz [lcms.cz]

- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Note: Structural Elucidation of Ifosfamide Impurity B via Multidimensional NMR

This Application Note provides a comprehensive protocol for the structural elucidation of Ifosfamide Impurity B (Ph. Eur. Reference Standard), identified as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate .[1][2][3]

This guide addresses the specific challenge of distinguishing this acyclic diphosphate dimer from the cyclic parent drug (Ifosfamide) and its monomeric hydrolysis products using advanced NMR techniques.

H,Executive Summary

In the development of alkylating antineoplastic agents like Ifosfamide, strict control of impurities is mandated by ICH Q3A/B guidelines. Impurity B (European Pharmacopoeia) represents a specific degradation or process-related impurity characterized by a pyrophosphate (P-O-P) linkage connecting two acyclic amine chains.

Unlike Ifosfamide, which possesses a rigid 1,3,2-oxazaphosphorine ring, Impurity B is a flexible, acyclic dimer. This application note outlines a self-validating NMR protocol to confirm this structure, focusing on the diagnostic power of

Chemical Context & Structural Analysis[5][6][7]

To interpret the NMR data correctly, one must understand the structural divergence between the API and the impurity.

| Feature | Ifosfamide (API) | Impurity B (Ph. Eur.) |

| Structure | Cyclic (6-membered ring) | Acyclic Dimer |

| Formula | ||

| Phosphorus Environment | Phosphoramidate (P-N, P-O ring) | Diphosphate (P-O-P anhydride) |

| Symmetry | Asymmetric (Chiral P) | |

| Key NMR Challenge | Distinguishing ring protons from chain protons. | Confirming the P-O-P anhydride bridge. |

Impurity B Structure: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate Cl-CH2-CH2-NH-CH2-CH2-CH2-O-P(O)(OH)-O-P(O)(OH)-O-CH2-CH2-CH2-NH-CH2-CH2-Cl[1][2][3]

Experimental Protocol

Sample Preparation

The ionic nature of the diphosphate group makes Impurity B highly polar.

-

Solvent: Deuterium Oxide (

, 99.9% D) is preferred for solubility.-

Note: If the sample is the free acid, pH adjustment (using NaOD/DCl) may be required to sharpen

P signals, as exchangeable protons can broaden peaks. -

Alternative: DMSO-

can be used if the sample is isolated as a specific salt or to observe exchangeable NH/OH protons.

-

-

Concentration: 5–10 mg of isolated impurity in 600

L solvent. -

Reference: Internal TSP (Trimethylsilylpropanoic acid) for

or TMS for DMSO. External 85%

Instrument Configuration

-

Field Strength:

500 MHz ( -

Probe: Broadband observe (BBO) or CryoProbe with high sensitivity for

C and -

Temperature: 298 K (25°C).

Acquisition Parameters (Standardized)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |

| zg30 | 16 | 2.0 s | Quantify integral ratios (Symmetry check). | |